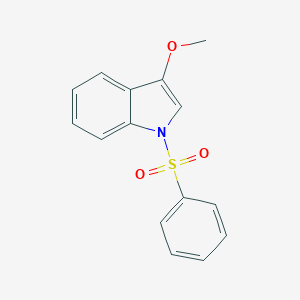

1-Benzenesulfonyl-3-methoxy-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

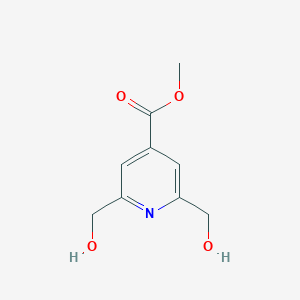

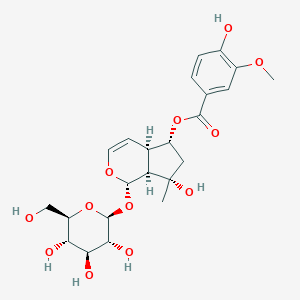

1-Benzenesulfonyl-3-methoxy-1H-indole (BSMI) is an organic compound belonging to the class of heterocyclic compounds. It is a sulfonyl-substituted indole derivative with a broad range of applications in the fields of medicinal chemistry and biochemistry. BSMI has been extensively studied as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

A study by Palani et al. (2006) investigated the crystal structures of derivatives of 1-Benzenesulfonyl-3-methoxy-1H-indole, highlighting their non-planar indole ring systems and various intermolecular interactions, including C–H⋯O, C–H⋯π, and π⋯π types, which stabilize the molecules in the crystal lattice Palani, K., Sureshbabu, N., Srinivasan, P., Nethaji, M., & Ponnuswamy, M. N. (2006). Journal of Chemical Crystallography, 36, 349-355.

Chemical Synthesis and Applications

Ortiz et al. (2017) demonstrated selective C-H amidation of 1H-indoles at the C3 position, offering a direct pathway to synthesize biologically significant 3-aminoindoles using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents. This process underlines the versatile synthetic utility of the benzenesulfonyl group in mediating functionalization reactions Ortiz, G. X., Hemric, B. N., & Wang, Q. (2017). Organic Letters, 19(6), 1314-1317.

Green Synthesis Approach

Krishnamurthy et al. (2013) reported an efficient and environmentally friendly synthesis of bis(3-indolyl)phenylmethanes in aqueous medium, catalyzed by 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides. This work not only highlights the synthetic potential of benzenesulfonyl derivatives but also emphasizes the importance of green chemistry principles in chemical synthesis Krishnamurthy, G., & Jagannath, K. V. (2013). Letters in Organic Chemistry, 10, 744-751.

Metabolic and Pharmacokinetic Studies

Saxena et al. (2014) explored the in vitro metabolism of a novel antithrombotic compound, highlighting the enantioselective disposition and the involvement of major cytochrome P450 isoenzymes in its metabolism. This study showcases the application of 1-benzenesulfonyl derivatives in the development of therapeutic agents and their comprehensive pharmacokinetic profiling Saxena, A., Jain, G. K., Siddiqui, H., Bhunia, S. S., Saxena, A., & Gayen, J. (2014). Xenobiotica, 44, 295-308.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-methoxyindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-15-11-16(14-10-6-5-9-13(14)15)20(17,18)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNRTPWONAGEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551351 |

Source

|

| Record name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-3-methoxy-1H-indole | |

CAS RN |

112890-10-5 |

Source

|

| Record name | 1-(Benzenesulfonyl)-3-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)

![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)